

# (S)-HH2853: A Technical Guide to In Vivo Pharmacodynamics

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## Compound of Interest

Compound Name: (S)-HH2853

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## Abstract

**(S)-HH2853**, hereafter referred to as HH2853, is a potent, orally bioavailable, and selective small molecule dual inhibitor of the histone lysine methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2][3] As the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies. HH2853 has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in clinical trials, particularly in cancers with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] This document provides a comprehensive overview of the in vivo pharmacodynamics of HH2853, including its mechanism of action, available quantitative data from preclinical and clinical studies, and relevant experimental methodologies.

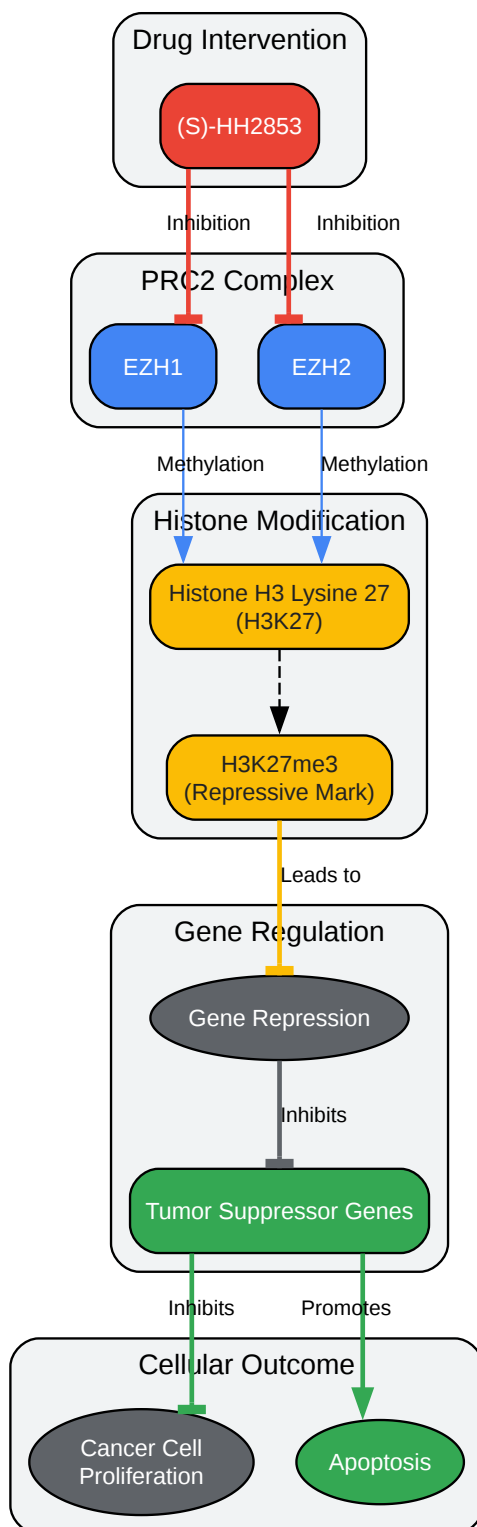
## Core Mechanism of Action

HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both EZH1 and EZH2.[1][2] This dual inhibition leads to a significant reduction in the levels of H3K27 mono-, di-, and tri-methylation (H3K27me1/2/3).[1] The decrease in this repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.[1] The dual

inhibitory action on both EZH1 and EZH2 is believed to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.<sup>[1]</sup>

## Signaling Pathway Diagram

## HH2853 Mechanism of Action

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Caption: Mechanism of action of (S)-HH2853.

# Quantitative In Vitro and In Vivo Pharmacodynamics

HH2853 has demonstrated potent and selective inhibition of EZH1 and EZH2 in biochemical assays and significant anti-tumor efficacy in both preclinical and clinical settings.

**Table 1: In Vitro Enzymatic Inhibition**

Target	IC50 (nM)	Comparator (Tazemetostat) IC50 (nM)	Reference
Wild-type EZH2	2.21 - 5.36	Similar	<a href="#">[1]</a> <a href="#">[2]</a>
Mutant EZH2	2.21 - 5.36	Similar	<a href="#">[1]</a> <a href="#">[2]</a>
EZH1	9.26	58.43	<a href="#">[1]</a> <a href="#">[2]</a>

**Table 2: Clinical Pharmacodynamics and Efficacy (Phase I/Ib Studies)**

Cancer Type	Dose Range	Pharmacodynamic Effect	Key Efficacy Results	Reference
Relapsed/Refractory Non-Hodgkin Lymphoma & Advanced Solid Tumors	50-800 mg BID	>90% inhibition of H3K27me3 in granulocytes and monocytes at 400-800 mg.	Responses observed from 200-800 mg.	[4]
Epithelioid Sarcoma (ES)	400-800 mg BID	Not specified	ORR: 28.1%; DCR: 78.1%. At 400mg BID, ORR was 36.4% and DCR was 81.8%.	[5]
Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)	300-600 mg BID	Not specified	ORR: 67.6% (29.4% CR, 38.2% PR). Recommended Phase II Dose (RP2D): 400 mg BID.	[6]

ORR: Overall Response Rate; DCR: Disease Control Rate; CR: Complete Response; PR: Partial Response; BID: Twice Daily.

## Experimental Protocols

Detailed preclinical experimental protocols for HH2853 are not extensively available in the public domain. However, the methodologies for the clinical trials provide insight into the in vivo evaluation of HH2853 in humans.

### Protocol: Phase I/II Clinical Trial in Relapsed/Refractory NHL and Advanced Solid Tumors (NCT04390437)

This first-in-human, open-label, multi-center study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity

of HH2853.[4][7]

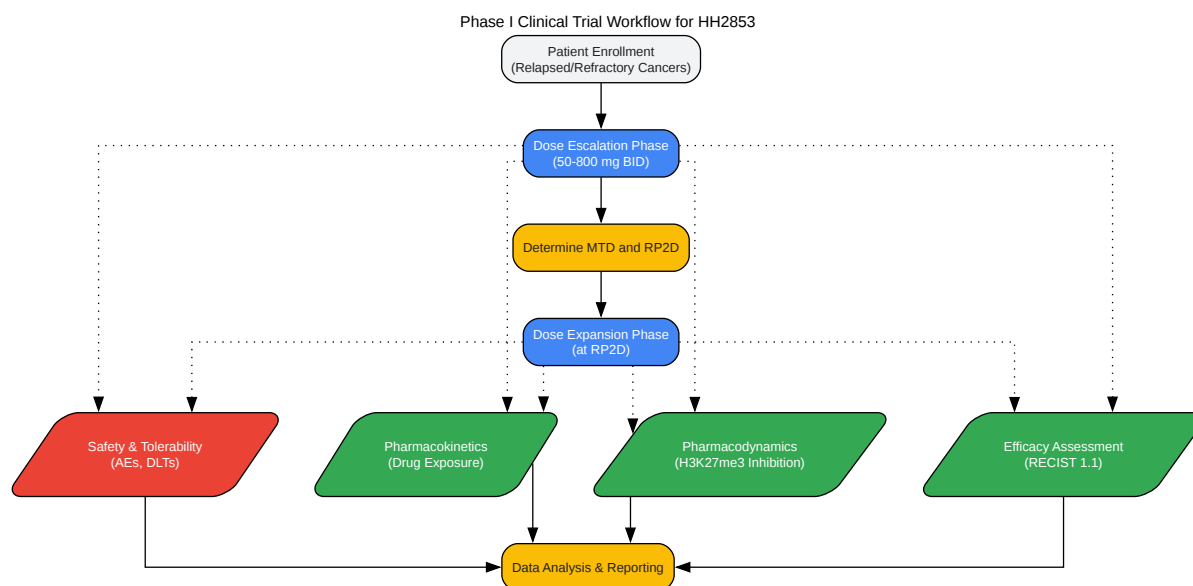
#### Study Design:

- Dose Escalation Phase: Employed an accelerated titration design followed by a Bayesian optimal interval design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4] Six dose levels were evaluated: 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg, administered orally twice daily (BID) in continuous 28-day cycles.[4]
- Dose Expansion Phase: Further evaluates the safety and efficacy at the determined RP2D in specific patient cohorts.[7]

#### Key Assessments:

- Safety and Tolerability: Monitored for treatment-related adverse events (TRAEs) and dose-limiting toxicities (DLTs).[4]
- Pharmacokinetics (PK): Blood samples were collected to assess the dose-related exposure to HH2853.[4]
- Pharmacodynamics (PD): H3K27me3 levels in peripheral blood granulocytes and monocytes were measured to confirm target engagement and inhibition.[4]
- Efficacy: Tumor responses were evaluated according to RECIST 1.1 criteria.[5]

## Experimental Workflow Diagram



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Caption: Workflow of the Phase I clinical trial for HH2853.

## Preclinical In Vivo Studies

HH2853 has demonstrated superior anti-tumor efficacy in multiple tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat at comparable dose levels.[1][2][8] These preclinical studies were conducted in various cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] Furthermore, HH2853 exhibited a superior pharmacokinetic profile compared to tazemetostat in these preclinical models.[1][2]

While specific protocols and quantitative tumor growth inhibition data from these studies are not publicly available, the consistent reporting of superior efficacy underscores the potential of dual EZH1/2 inhibition.

## Conclusion

**(S)-HH2853** is a promising dual EZH1/2 inhibitor with a well-defined mechanism of action centered on the reduction of H3K27 methylation. In vivo pharmacodynamic studies, primarily from early-phase clinical trials, have confirmed significant target engagement at tolerable doses, leading to encouraging anti-tumor activity in a range of hematological and solid tumors. The available data supports the continued development of HH2853 as a potential therapeutic agent for cancers with dysregulated PRC2 activity. Further publication of detailed preclinical data will be beneficial for a more comprehensive understanding of its in vivo pharmacodynamic profile.

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